An In-Depth Technical Guide to 3,3',3''-Nitrilotris(propionamide): Structure, Properties, and Applications for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 3,3',3''-Nitrilotris(propionamide): Structure, Properties, and Applications for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,3',3''-Nitrilotris(propionamide), a symmetrical, tripodal molecule with significant potential across various scientific disciplines. From its fundamental chemical properties to its emerging applications in medicinal chemistry and materials science, this document serves as a critical resource for researchers, scientists, and professionals in drug development.
Introduction: The Architectural Significance of a Tripodal Scaffold
3,3',3''-Nitrilotris(propionamide) is an organic compound characterized by a central tertiary amine linked to three propionamide arms.[1] This unique C3 symmetric architecture imparts specific physicochemical properties and functionalities, making it a subject of interest for applications ranging from industrial processes to advanced pharmaceutical design.[2][3] The presence of multiple amide groups allows for extensive hydrogen bonding, rendering it soluble in polar solvents and capable of forming stable complexes with metal ions.[1] This guide will delve into the core chemical properties, structural details, synthesis methodologies, and diverse applications of this versatile molecule.
Physicochemical and Structural Properties
A thorough understanding of a molecule's properties is foundational to its application. 3,3',3''-Nitrilotris(propionamide) is typically a white to off-white crystalline solid at room temperature.[1][2]
Table 1: Key Physicochemical Properties of 3,3',3''-Nitrilotris(propionamide)
| Property | Value | References |
| CAS Number | 2664-61-1 | [1][2][4] |
| Molecular Formula | C₉H₁₈N₄O₃ | [1][2][4] |
| Molecular Weight | 230.27 g/mol | [1][2][4] |
| Melting Point | 182-186 °C | [2] |
| Boiling Point | 634.3 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.233 - 1.36 g/cm³ | [2][5] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Solubility | Soluble in polar solvents | [1] |
Structural Elucidation
The structural identity of 3,3',3''-Nitrilotris(propionamide) is well-defined by various analytical techniques.
-
IUPAC Name: 3-[bis(3-amino-3-oxopropyl)amino]propanamide[4]
-
SMILES: N(CCC(N)=O)(CCC(N)=O)CCC(N)=O[1]
-
InChI Key: RERXJGPPGMABOY-UHFFFAOYSA-N[1]
The tripodal structure of 3,3',3''-Nitrilotris(propionamide) is key to its functionality, particularly its ability to act as a tridentate or tetradentate ligand in coordination chemistry.[3] The central nitrogen atom and the three amide groups can coordinate with metal ions, forming stable complexes.[1]
Figure 1: 2D representation of the molecular structure of 3,3',3''-Nitrilotris(propionamide).
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation.
-
¹H NMR (DMSO-d₆, 400 MHz): Characteristic signals are observed for the amide protons (NH₂) and the methylene protons (CH₂) of the propionamide arms.[6]
-
¹³C NMR (DMSO-d₆): The spectrum typically shows signals for the carbonyl carbon of the amide group and the methylene carbons.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the amide, C=O stretching of the amide (Amide I band), and N-H bending (Amide II band).
Synthesis and Purification
The synthesis of 3,3',3''-Nitrilotris(propionamide) can be approached through several routes, with the hydrolysis of its nitrile precursor, tris(2-cyanoethyl)amine, being a common method.
Experimental Protocol: Synthesis of Tris(2-cyanoethyl)amine
This protocol is adapted from a patented procedure for the high-yield synthesis of the precursor.[7]
Materials:
-
Acrylonitrile
-
Ammonium salt of a lower aliphatic acid (e.g., ammonium acetate)
-
Lower aliphatic acid (e.g., acetic acid)
-
Water
-
Alkali metal hydroxide (e.g., sodium hydroxide)
Procedure:
-
Prepare a reaction mixture consisting of acrylonitrile, the ammonium salt, water, and enough of the lower aliphatic acid to ensure an initial pH of less than 7. The ratio of acrylonitrile to the ammonium salt is typically in the range of 0.5 to 3.[7]
-
Heat the mixture to a temperature between 70°C and 105°C and maintain for 2 to 20 hours, depending on the scale and specific reactants.[7]
-
After the reaction is complete, cool the mixture and add a sufficient amount of an alkali metal hydroxide solution to raise the pH to 11 or higher, which will precipitate the tris(2-cyanoethyl)amine product.[7]
-
Filter the solid product, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[7]
Figure 2: General workflow for the synthesis of 3,3',3''-Nitrilotris(propionamide).
Experimental Protocol: Hydrolysis of Tris(2-cyanoethyl)amine
The conversion of the nitrile groups of tris(2-cyanoethyl)amine to amide groups can be achieved through acid or base-catalyzed hydrolysis.[8]
Materials:
-
Tris(2-cyanoethyl)amine
-
Acid (e.g., HCl) or Base (e.g., NaOH) catalyst
-
Water
-
Suitable solvent for purification
Procedure:
-
Dissolve or suspend tris(2-cyanoethyl)amine in an aqueous solution containing a catalytic amount of a strong acid or base.
-
Heat the reaction mixture under reflux for a sufficient time to ensure complete hydrolysis of the three nitrile groups. The reaction progress can be monitored by techniques such as TLC or IR spectroscopy (disappearance of the nitrile peak).
-
Upon completion, neutralize the reaction mixture.
-
Isolate the crude 3,3',3''-Nitrilotris(propionamide) by cooling to induce crystallization or by solvent extraction.
-
Purify the product by recrystallization from a suitable polar solvent or by column chromatography to obtain the final product of high purity.[2]
Applications in Research and Drug Development
The unique structural features of 3,3',3''-Nitrilotris(propionamide) make it a versatile molecule with both established and potential applications.
Industrial Applications
-
Viscosity-Reducing Agent and Thickening Stabilizer: In aqueous solutions, it can modify rheological properties, making it useful in various industrial formulations.[5]
-
Chelating Agent: The tripodal structure with multiple donor atoms allows it to bind metal ions, an essential function in water treatment and metal extraction processes.[1][5]
Potential in Drug Development and Medicinal Chemistry
The tripodal scaffold is a recurring motif in medicinal chemistry, offering a pre-organized platform for the presentation of functional groups in a specific three-dimensional arrangement.[9][10]
-
Scaffold for Drug Design: 3,3',3''-Nitrilotris(propionamide) can serve as a central scaffold for the synthesis of more complex molecules. The terminal amide groups can be further functionalized to attach pharmacophores, targeting moieties, or solubilizing groups. The tripodal nature allows for the creation of multivalent ligands, which can enhance binding affinity and selectivity for biological targets.[4][9]
-
Metal Chelators in Therapeutics: The ability to chelate metal ions is crucial in various therapeutic strategies. For instance, chelators are used to treat metal overload diseases or to modulate the activity of metalloenzymes. Tripodal ligands are known to form highly stable complexes with various metal ions.[9] The amide groups in 3,3',3''-Nitrilotris(propionamide) can coordinate with metal ions, and its derivatives could be explored for such applications.
-
Biomaterials and Drug Delivery: The hydrophilic nature and hydrogen bonding capabilities of 3,3',3''-Nitrilotris(propionamide) suggest its potential use as a component in biomaterials such as hydrogels for controlled drug release. While specific studies on this compound are limited, the general class of amide-containing polymers is widely used in drug delivery systems.[2]
Safety and Handling
Conclusion
3,3',3''-Nitrilotris(propionamide) is a molecule with a well-defined structure and a range of interesting chemical properties. Its tripodal architecture provides a unique platform for applications in both industrial settings and advanced scientific research. For drug development professionals, its potential as a versatile scaffold for creating multivalent ligands and metal chelators warrants further investigation. The synthetic routes are accessible, and its physicochemical properties are conducive to a variety of chemical modifications. As the demand for novel molecular architectures in medicinal chemistry and materials science continues to grow, 3,3',3''-Nitrilotris(propionamide) stands out as a promising building block for future innovations.
References
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PubMed. (2021, June 23). Tripodal scaffolds with three appended imidazole thiones for Cu(I) chelation and protection from Cu-mediated oxidative stress. Available at: [Link]
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Sun, S., Jia, Q., & Zhang, Z. (2019). Applications of amide isosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 29(18), 2535–2550. Available at: [Link]
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Wikipedia. Tripodal ligand. Available at: [Link]
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ResearchGate. (2008). Functionalization of Tripodal Scaffold Molecules on Solid Support. Available at: [Link]
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PubMed. (2006). Synthesis and characterization of a tripodal amide ligand and its binding with anions of different dimensionality. Available at: [Link]
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PubMed Central. (2014). A Stereodynamic Tripodal Ligand with Three Different Coordinating Arms: Synthesis and Zinc(II), Copper(I) Complexation Study. Available at: [Link]
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LookChem. Cas 2664-61-1,3,3',3''-NITRILOTRIS(PROPIONAMIDE). Available at: [Link]
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CP Lab Safety. 3,3,3-Nitrilotris(propionamide), 500g, Each. Available at: [Link]
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ResearchGate. (2013). Tripodal Amidinate Ligands For Bimetallic Coordination Chemistry: Synthesis and Metallation. Available at: [Link]
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National Institutes of Health. (2016). Cytotoxic actions of 2,2-dibromo-3-nitrilopropionamide, a biocide in hydraulic fracturing fluids, on rat thymocytes. Available at: [Link]
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MDPI. (2019). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Available at: [Link]
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CP Lab Safety. 3,3,3-Nitrilotris(propionamide), 25g, Each. Available at: [Link]
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Fisher Scientific. 3,3',3″-Nitrilotris(propionamide) 98.0+%, TCI America™. Available at: [Link]
- Google Patents. EP0343597B1 - Preparation of tris (2-cyanoethyl) amine.
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ResearchGate. (2019). Preparation of Tertiary Amines from Tris(2-cyanoethyl)amine Using Three Successive Cobalt-Catalyzed Electrophilic Aminations with Organozinc Halides. Available at: [Link]amine_Using_Three_Successive_Cobalt-Catalyzed_Electrophilic_Aminations_with_Organozinc_Halides)
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PubMed Central. (2013). Synthesis and anion binding studies of tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors. Available at: [Link]
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PubMed. (2023, November 28). In Vivo Toxicity of Industrial Biocide Containing 2,2-Dibromo-3-nitrilopropionamide in Adult and Zebrafish Larvae. Available at: [Link]
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Fisher Scientific. 3,3',3″-Nitrilotris(propionamide) 98.0+%, TCI America™. Available at: [Link]
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